1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol
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Overview
Description
1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol can be compared with similar compounds such as 1-(1-amino-2-methylpropan-2-yl)cyclohexan-1-ol. While both compounds share similar structural features, the presence of different substituents on the cyclohexane ring can lead to variations in their chemical and biological properties . This uniqueness makes this compound a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-amino-2-methylbutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(2,9-12)11(13)7-5-4-6-8-11/h13H,3-9,12H2,1-2H3 |
InChI Key |
BHRIFLURJVVBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCCCC1)O |
Origin of Product |
United States |
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